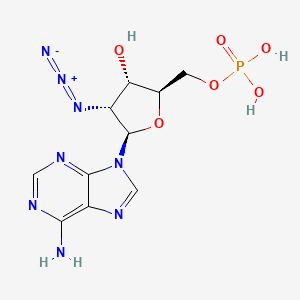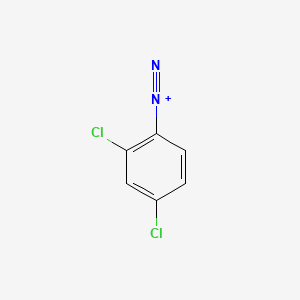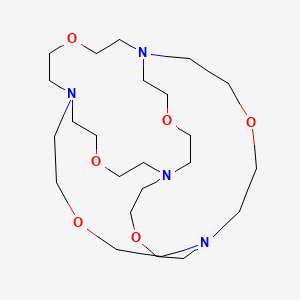
cefteram pivoxil
Overview
Description
Cefteram pivoxil is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic. It is a prodrug, meaning it is converted into its active form, cefteram, in the body. This compound is known for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, making it effective in treating various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefteram pivoxil typically begins with 7-aminocephalosporanic acid (7-ACA) as the starting material. The process involves several key steps:
Acylation: 7-ACA is acylated with a suitable acylating agent to introduce the desired side chain.
Cyclization: The acylated intermediate undergoes cyclization to form the cephem nucleus.
Esterification: The final step involves esterification with pivalic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cefteram pivoxil undergoes several types of chemical reactions:
Hydrolysis: The ester bond in this compound is hydrolyzed in the body to release the active form, cefteram.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis in the body.
Oxidation: Strong oxidizing agents under controlled conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major product formed from the hydrolysis of this compound is cefteram, the active antibacterial agent .
Scientific Research Applications
Cefteram pivoxil has a wide range of scientific research applications:
Mechanism of Action
Cefteram pivoxil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. Upon oral administration, it is absorbed through the gastrointestinal tract and hydrolyzed to its active form, cefteram. Cefteram binds to and inactivates penicillin-binding proteins (PBPs), which are essential for the cross-linking process in bacterial cell walls. This disruption leads to the weakening and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Cefditoren pivoxil: Another third-generation cephalosporin with a similar mechanism of action and spectrum of activity.
Cefetamet pivoxil: Known for its efficacy in treating respiratory tract infections.
Cefixime: A third-generation cephalosporin with a slightly different spectrum of activity.
Uniqueness
Cefteram pivoxil is unique due to its high oral bioavailability and broad-spectrum antibacterial activity. It is particularly effective against both Gram-positive and Gram-negative bacteria, making it a versatile option for treating various infections .
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYAXIPXULMHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















